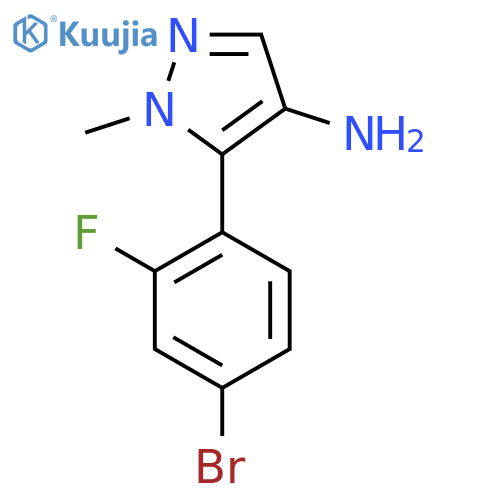Cas no 2228531-79-9 (5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine)

2228531-79-9 structure
商品名:5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine 化学的及び物理的性質
名前と識別子
-
- 5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine
- 2228531-79-9
- EN300-1908076
-
- インチ: 1S/C10H9BrFN3/c1-15-10(9(13)5-14-15)7-3-2-6(11)4-8(7)12/h2-5H,13H2,1H3
- InChIKey: BSPQAAJFLJFVGU-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC(=C(C=1)F)C1=C(C=NN1C)N
計算された属性
- せいみつぶんしりょう: 268.99639g/mol
- どういたいしつりょう: 268.99639g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 229
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8Ų
- 疎水性パラメータ計算基準値(XlogP): 2
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1908076-2.5g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 2.5g |
$1931.0 | 2023-09-18 | ||
| Enamine | EN300-1908076-0.05g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 0.05g |
$827.0 | 2023-09-18 | ||
| Enamine | EN300-1908076-0.5g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 0.5g |
$946.0 | 2023-09-18 | ||
| Enamine | EN300-1908076-5.0g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 5g |
$3396.0 | 2023-06-01 | ||
| Enamine | EN300-1908076-0.1g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 0.1g |
$867.0 | 2023-09-18 | ||
| Enamine | EN300-1908076-10g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 10g |
$4236.0 | 2023-09-18 | ||
| Enamine | EN300-1908076-0.25g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 0.25g |
$906.0 | 2023-09-18 | ||
| Enamine | EN300-1908076-10.0g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 10g |
$5037.0 | 2023-06-01 | ||
| Enamine | EN300-1908076-1.0g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 1g |
$1172.0 | 2023-06-01 | ||
| Enamine | EN300-1908076-5g |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine |
2228531-79-9 | 5g |
$2858.0 | 2023-09-18 |
5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine 関連文献
-
Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
2228531-79-9 (5-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazol-4-amine) 関連製品
- 1424355-17-8((E)-3-[5-(2-Bromophenyl)thiophen-2-yl]-2-cyano-N-(1-methoxypropan-2-yl)prop-2-enamide)
- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 851802-43-2(1-(naphthalene-2-carbonyl)-2-{(4-nitrophenyl)methylsulfanyl}-4,5-dihydro-1H-imidazole)
- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)
推奨される供給者
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
